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Compound of Interest

Compound Name: GW549390X

Cat. No.: B1239478 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
GW549390X is a small molecule that acts as a dual inhibitor of Vascular Endothelial Growth

Factor Receptor 2 (VEGFR2) and Firefly luciferase (FLuc). Its ability to potently and

competitively inhibit both a key signaling kinase in angiogenesis and a widely used reporter

enzyme makes it a valuable, albeit complex, chemical probe. These application notes provide

an overview of GW549390X and detailed protocols for its use in studying VEGFR2 signaling

and for understanding its potential off-target effects in luciferase-based reporter assays.

Chemical Information:

Property Value

IUPAC Name N,5-diphenyl-1,3-oxazol-2-amine

Synonyms GW549390X

Molecular Formula C₁₅H₁₂N₂O

Molecular Weight 236.27 g/mol

CAS Number 135307-33-4

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1239478?utm_src=pdf-interest
https://www.benchchem.com/product/b1239478?utm_src=pdf-body
https://www.benchchem.com/product/b1239478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
A summary of the reported inhibitory activities of GW549390X is presented below.

Target IC50 Assay Type Notes

Firefly Luciferase

(FLuc)
0.26 µM Biochemical Assay

ATP-competitive

inhibitor. Binds to the

ATP pocket of FLuc.

[1]

VEGFR2 (KDR) 1.2 µM Biochemical Assay
Inhibits the kinase

activity of VEGFR2.
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Caption: VEGFR2 signaling pathway and the inhibitory action of GW549390X.
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Experimental Workflow: In Vitro Angiogenesis Assay
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Caption: Workflow for an in vitro tube formation assay to assess angiogenesis.
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Experimental Protocols
Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay
This protocol is designed to determine the IC50 of GW549390X against VEGFR2 kinase

activity in a biochemical assay format.

Materials:

Recombinant human VEGFR2 (KDR)

Poly(Glu, Tyr) 4:1 substrate

ATP

GW549390X

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ADP-Glo™ Kinase Assay (Promega) or similar detection system

96-well or 384-well white assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of GW549390X in DMSO. A typical starting

concentration would be 100 µM, with 10-point, 3-fold serial dilutions.

Reaction Setup:

Add 2.5 µL of 4x kinase/substrate mix (containing VEGFR2 and Poly(Glu, Tyr)) to each

well.

Add 2.5 µL of 4x GW549390X dilution or DMSO (vehicle control) to the respective wells.

Incubate for 10 minutes at room temperature.
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Initiate Reaction: Add 5 µL of 2x ATP solution to each well to start the kinase reaction. The

final ATP concentration should be at or near the Km for VEGFR2.

Incubation: Incubate the plate for 60 minutes at room temperature.

Detection:

Add 10 µL of ADP-Glo™ Reagent to each well.

Incubate for 40 minutes at room temperature.

Add 20 µL of Kinase Detection Reagent to each well.

Incubate for 30 minutes at room temperature.

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of GW549390X relative

to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter

logistic curve.

Protocol 2: Cell-Based VEGFR2 Phosphorylation Assay
This protocol measures the ability of GW549390X to inhibit VEGF-induced VEGFR2

phosphorylation in a cellular context.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Growth Medium (EGM-2)

Starvation medium (e.g., EBM-2 with 0.1% FBS)

Recombinant human VEGF-A

GW549390X

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, HRP-conjugated

secondary antibody

Western blot reagents and equipment

Procedure:

Cell Culture: Culture HUVECs in EGM-2 until they reach 80-90% confluency.

Starvation: Replace the growth medium with starvation medium and incubate for 4-6 hours.

Inhibitor Treatment: Pre-treat the cells with various concentrations of GW549390X (e.g., 0.1,

1, 10, 50 µM) or DMSO for 1 hour.

VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes. Include

a non-stimulated control.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Western Blotting:

Determine protein concentration of the lysates.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with anti-phospho-VEGFR2 antibody.

Strip and re-probe the membrane with anti-total-VEGFR2 antibody as a loading control.

Detection and Analysis: Detect the protein bands using an appropriate chemiluminescent

substrate and imaging system. Quantify the band intensities and normalize the phospho-

VEGFR2 signal to the total VEGFR2 signal.

Protocol 3: In Vitro Angiogenesis (Tube Formation)
Assay
This assay assesses the effect of GW549390X on the ability of endothelial cells to form

capillary-like structures.
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Materials:

HUVECs

EGM-2

Matrigel® Basement Membrane Matrix

GW549390X

96-well plate

Procedure:

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of

Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

Cell Seeding: Resuspend HUVECs in EGM-2 containing various concentrations of

GW549390X or DMSO. Seed the cells onto the polymerized Matrigel at a density of 1.5 x

10⁴ cells per well.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

Imaging: Observe and capture images of the tube formation using a microscope.

Quantification: Quantify the extent of tube formation by measuring parameters such as total

tube length, number of junctions, and number of loops using image analysis software (e.g.,

ImageJ with the Angiogenesis Analyzer plugin).

Data Analysis: Compare the tube formation in GW549390X-treated wells to the vehicle

control to determine the inhibitory effect.

Protocol 4: Firefly Luciferase Inhibition Assay in a
Reporter Gene Context
This protocol is designed to evaluate the inhibitory effect of GW549390X on Firefly luciferase

activity in a cell-based reporter gene assay.
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Materials:

HEK293T cells (or other suitable cell line)

A plasmid containing a constitutively active promoter (e.g., CMV) driving the expression of

Firefly luciferase.

A co-transfection control plasmid (e.g., expressing Renilla luciferase).

Transfection reagent (e.g., Lipofectamine 3000)

DMEM with 10% FBS

GW549390X

Dual-Luciferase® Reporter Assay System (Promega)

96-well white, clear-bottom plates

Luminometer

Procedure:

Transfection: Co-transfect HEK293T cells with the Firefly luciferase reporter plasmid and the

Renilla luciferase control plasmid in a 96-well plate.

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

Compound Treatment: Add serial dilutions of GW549390X or DMSO to the cells and

incubate for a desired period (e.g., 1-4 hours).

Cell Lysis and Luciferase Assay:

Remove the medium and lyse the cells with Passive Lysis Buffer.

Measure Firefly luciferase activity by adding Luciferase Assay Reagent II (LAR II).

Measure Renilla luciferase activity by adding Stop & Glo® Reagent.
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Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for

each well. Calculate the percent inhibition of Firefly luciferase activity by GW549390X and

determine the IC50 value. This normalization helps to distinguish direct inhibition of the

enzyme from non-specific effects on cell viability or transcription/translation.

Concluding Remarks
GW549390X is a dual-target chemical probe that requires careful experimental design and

interpretation. Its inhibition of Firefly luciferase makes it a potential confounding factor in

reporter gene assays that utilize this enzyme. Therefore, it is crucial to perform appropriate

counter-screens, such as using a different luciferase reporter system (e.g., Renilla or NanoLuc)

or a non-luciferase-based readout, to validate findings from FLuc-based screens. As a

VEGFR2 inhibitor, GW549390X can be a useful tool to probe the role of this receptor in

angiogenesis and other cellular processes, both in vitro and potentially in vivo. The provided

protocols offer a starting point for researchers to utilize GW549390X effectively in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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